molecular formula C9H11ClN2O3 B8492113 Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate

Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate

Cat. No.: B8492113
M. Wt: 230.65 g/mol
InChI Key: QOMQSVIKNSNNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate is a chemical compound with a unique structure that includes a pyrazinone ring substituted with chloro, ethoxycarbonylmethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate typically involves the reaction of 3-chloropyrazinone with ethyl chloroformate and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone oxides, while substitution reactions can produce a variety of substituted pyrazinones .

Scientific Research Applications

Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylpyrazinone: Lacks the ethoxycarbonylmethyl group, leading to different chemical properties.

    1-Ethoxycarbonylmethyl-6-methylpyrazinone: Lacks the chloro group, affecting its reactivity and applications.

    3-Chloro-1-methylpyrazinone: Lacks the ethoxycarbonylmethyl group, resulting in different biological activities.

Uniqueness

Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1-yl)acetate

InChI

InChI=1S/C9H11ClN2O3/c1-3-15-7(13)5-12-6(2)4-11-8(10)9(12)14/h4H,3,5H2,1-2H3

InChI Key

QOMQSVIKNSNNTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CN=C(C1=O)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

PHOSPHOROUS OXYCHLORIDE (2.8 ML, 30 MMOL) WAS ADDED TO A STIRRED MIXTURE OF 1-ETHOXYCARBONYLMETHYL-3-HYDROXY-6-METHYLPYRAZINONE (5.3 G, 25 MMOL) IN DRY TOLUENE (50 ML) UNDER ARGON. THE RESULTING MIXTURE WAS HEATED TO 60° C. AFTER 64 H, THE MIXTURE WAS COOLED AND WATER AND ETHYL ACETATE WERE ADDED. THE ORGANIC LAYER WAS DRIED (NA2SO4) AND EVAPORATED IN VACUO. THE RESIDUE WAS PURIFIED BY FLASH COLUMN CHROMATOGRAPHY ON SILICA GEL (50% ETOAC/HEXANES) TO GIVE THE TITLE COMPOUND AS A CRYSTALLINE SOLID:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.